molecular formula C28H21N3O6 B11543381 4-[(E)-{2-[hydroxy(diphenyl)acetyl]hydrazinylidene}methyl]-2-nitrophenyl benzoate

4-[(E)-{2-[hydroxy(diphenyl)acetyl]hydrazinylidene}methyl]-2-nitrophenyl benzoate

Cat. No.: B11543381
M. Wt: 495.5 g/mol
InChI Key: AIJVRFCYZNPEPR-VUTHCHCSSA-N
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Description

4-[(E)-[(2-HYDROXY-2,2-DIPHENYLACETAMIDO)IMINO]METHYL]-2-NITROPHENYL BENZOATE is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a nitrophenyl benzoate moiety and a hydroxy-diphenylacetamido group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-[(2-HYDROXY-2,2-DIPHENYLACETAMIDO)IMINO]METHYL]-2-NITROPHENYL BENZOATE typically involves multiple steps. One common method includes the reaction of 2-hydroxy-2,2-diphenylacetamide with nitrobenzaldehyde under specific conditions to form the desired product. The reaction is usually carried out in a solvent such as methanol or ethanol, with the addition of a catalyst to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-[(2-HYDROXY-2,2-DIPHENYLACETAMIDO)IMINO]METHYL]-2-NITROPHENYL BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could produce a variety of functionalized derivatives.

Scientific Research Applications

4-[(E)-[(2-HYDROXY-2,2-DIPHENYLACETAMIDO)IMINO]METHYL]-2-NITROPHENYL BENZOATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(E)-[(2-HYDROXY-2,2-DIPHENYLACETAMIDO)IMINO]METHYL]-2-NITROPHENYL BENZOATE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(E)-[(2-HYDROXY-2,2-DIPHENYLACETAMIDO)IMINO]METHYL]-2-NITROPHENYL BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C28H21N3O6

Molecular Weight

495.5 g/mol

IUPAC Name

[4-[(E)-[(2-hydroxy-2,2-diphenylacetyl)hydrazinylidene]methyl]-2-nitrophenyl] benzoate

InChI

InChI=1S/C28H21N3O6/c32-26(21-10-4-1-5-11-21)37-25-17-16-20(18-24(25)31(35)36)19-29-30-27(33)28(34,22-12-6-2-7-13-22)23-14-8-3-9-15-23/h1-19,34H,(H,30,33)/b29-19+

InChI Key

AIJVRFCYZNPEPR-VUTHCHCSSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)/C=N/NC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C=NNC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)[N+](=O)[O-]

Origin of Product

United States

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